1,1,1-Tris(hydroxymethyl)propane-d5

Description

Role of Deuterated Polyols in Tracing Complex Molecular Processes

Deuterated compounds, those in which one or more hydrogen atoms are replaced by deuterium (B1214612), play a crucial role in mechanistic studies due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, leading to a slower rate for reactions that involve the breaking of this bond. By comparing the reaction rates of deuterated and non-deuterated compounds, researchers can gain valuable insights into reaction mechanisms.

Deuterated polyols, which are alcohols containing multiple hydroxyl (-OH) groups with deuterium labels, are particularly useful in several areas:

Metabolic Tracing: The deuterium label allows for the tracking of these molecules through complex metabolic pathways. For instance, deuterated water has been used to measure the rate of de novo lipogenesis (the synthesis of fatty acids) in humans. nih.gov

Polymer Chemistry: Deuterated monomers, like TMP-d5, can be incorporated into polymers. The deuterium label can enhance the resolution of NMR spectra, facilitating a more detailed analysis of the polymer's structure. It has also been observed that deuterium can improve the thermal stability of materials like polyurethane networks.

Mass Spectrometry Internal Standards: Due to their similar chemical properties but different mass, deuterated compounds are ideal internal standards for quantitative mass spectrometry. They co-elute with the non-labeled analyte but are detected at a different mass-to-charge ratio, allowing for accurate quantification.

Overview of 1,1,1-Tris(hydroxymethyl)propane-d5 as a Research Tool

This compound, with the chemical formula C₆H₉D₅O₃, is a deuterated polyol that serves as a versatile research tool. Its non-deuterated counterpart, TMP, is an important industrial chemical used in the production of alkyd resins, polyurethanes, and other polymers. chemicalbook.com The synthesis of TMP typically involves a base-catalyzed aldol (B89426) addition of butyraldehyde (B50154) and formaldehyde (B43269), followed by a Cannizzaro reaction. chemicalbook.com TMP-d5 is synthesized by replacing five of the hydrogen atoms in TMP with deuterium.

The primary research applications of TMP-d5 stem from its stable isotope label. It is used as:

An internal standard in isotope dilution mass spectrometry for the accurate quantification of its non-labeled counterpart.

A tracer in metabolic studies to follow the pathways of polyols in biological systems.

A monomer in the synthesis of deuterated polymers to study their structure and properties.

The physicochemical properties of TMP-d5 are slightly different from those of TMP due to the presence of deuterium. For instance, its molecular weight is higher, and it exhibits the kinetic isotope effect in relevant chemical reactions.

Physicochemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 1,1,1-Tris(hydroxymethyl)propane |

| CAS Number | 103782-76-9 | 77-99-6 sigmaaldrich.com |

| Molecular Formula | C₆H₉D₅O₃ | C₆H₁₄O₃ sigmaaldrich.com |

| Molecular Weight | 139.20 g/mol | 134.17 g/mol sigmaaldrich.com |

| Appearance | White powder or crystals | White powder or crystals sigmaaldrich.comnih.gov |

| Melting Point | Not specified | 56-58 °C sigmaaldrich.com |

| Boiling Point | Not specified | 159-161 °C at 2 mmHg sigmaaldrich.com |

| Purity | >95% (GC) lgcstandards.com | ≥97% or ≥98.0% (GC) sigmaaldrich.comsigmaaldrich.com |

Interactive Data Table

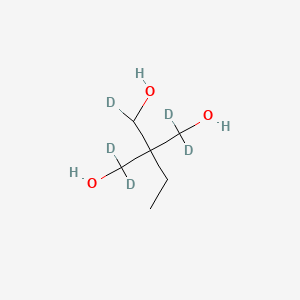

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14O3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

1,1,3,3-tetradeuterio-2-[deuterio(hydroxy)methyl]-2-ethylpropane-1,3-diol |

InChI |

InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3/i3D,4D2,5D2 |

InChI Key |

ZJCCRDAZUWHFQH-CZMJLJOYSA-N |

Isomeric SMILES |

[2H]C(C(CC)(C([2H])([2H])O)C([2H])([2H])O)O |

Canonical SMILES |

CCC(CO)(CO)CO |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation Pathways for 1,1,1 Tris Hydroxymethyl Propane D5

Methodologies for the Synthesis of the Non-Deuterated Precursor: 1,1,1-Tris(hydroxymethyl)propane

The synthesis of the non-deuterated precursor, 1,1,1-Tris(hydroxymethyl)propane (TMP), is a well-established industrial process. It serves as the foundational step before isotopic labeling.

Base-Catalyzed Aldol (B89426) Condensation and Cannizzaro Reaction Sequences

The industrial production of TMP is primarily achieved through a two-step process involving the reaction of n-butyraldehyde with formaldehyde (B43269). This process begins with a base-catalyzed aldol condensation, followed by a Cannizzaro reaction.

The first step is the aldol addition of n-butyraldehyde with formaldehyde. In this reaction, an enolate ion, formed from n-butyraldehyde in the presence of a base, attacks the carbonyl carbon of formaldehyde. quora.commasterorganicchemistry.com This is followed by a second aldol addition to another formaldehyde molecule, yielding 2,2-bis(hydroxymethyl)butanal (B3052497).

The reaction can be summarized as follows:

Step 1 (Aldol Condensation): n-Butyraldehyde + 2 Formaldehyde → 2,2-bis(hydroxymethyl)butanal researchgate.net

Step 2 (Cannizzaro Reaction): 2,2-bis(hydroxymethyl)butanal + Formaldehyde + Base → 1,1,1-Tris(hydroxymethyl)propane + Formate

Anion-exchange resins can also be utilized as catalysts for the aldol condensation of butyraldehyde (B50154) with formaldehyde. researchgate.net The use of these resins can influence the product distribution, with the main products being 2-ethyl-3-hydroxy-2-hydroxymethylpropanal and 2-ethylpropenal. researchgate.net The molar ratio of these products is dependent on the formaldehyde-to-butyraldehyde ratio and the solvent composition. researchgate.net

Deuteration Techniques for 1,1,1-Tris(hydroxymethyl)propane-d5 Enrichment

The introduction of deuterium (B1214612) into the 1,1,1-Tris(hydroxymethyl)propane molecule to create its d5 isotopologue can be achieved through several methods. The primary goal is to replace the five hydrogen atoms on the three hydroxymethyl groups with deuterium.

Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium exchange (HDX) is a common technique for introducing deuterium into a molecule. wikipedia.orgmdpi.com This process involves the exchange of hydrogen atoms for deuterium atoms from a deuterium source, typically deuterium oxide (D₂O). wikipedia.orgmdpi.com The exchange can be catalyzed by acids, bases, or metals. wikipedia.orgmdpi.com For alcohols like TMP, the hydroxyl protons are readily exchangeable. To achieve deuteration at the carbon-bound hydrogen positions of the hydroxymethyl groups, more forcing conditions, such as elevated temperatures and pressures in the presence of a suitable catalyst, may be required. wikipedia.org The efficiency of the exchange is influenced by factors like pH and temperature. nih.govyoutube.com

Catalytic Deuteration Approaches

Catalytic methods can facilitate the incorporation of deuterium. marquette.edu While catalytic deuteration often refers to the addition of deuterium gas (D₂) across double or triple bonds in the presence of a metal catalyst, it can also encompass exchange reactions. marquette.edu For a saturated molecule like TMP, direct catalytic deuteration is not applicable. However, catalysts can be employed to enhance the efficiency of hydrogen-deuterium exchange reactions. wikipedia.org For instance, certain transition metal catalysts are known to activate C-H bonds, making them more susceptible to exchange with deuterium from a source like D₂O. nih.gov Thiol catalysts have also been shown to be effective in radical deuteration reactions using D₂O as the deuterium source. acs.orgprinceton.edunih.gov

Synthesis Utilizing Deuterated Starting Materials

A more direct and often more efficient method for producing this compound is to use deuterated starting materials in the synthesis process. nih.gov In this approach, deuterated formaldehyde (D₂CO) or n-butyraldehyde with deuterium at the desired positions would be used in the aldol condensation and Cannizzaro reaction sequence described in section 2.1.1. This strategy allows for precise control over the location and extent of deuteration, leading to high isotopic purity of the final product. nih.gov

Optimization of Reaction Conditions for High Isotopic Purity and Yield

Achieving high isotopic purity and yield is a critical aspect of synthesizing deuterated compounds. rsc.orgbvsalud.org Several factors must be carefully controlled during the synthesis and purification processes.

The choice of deuteration method plays a significant role. Synthesis with deuterated starting materials generally offers better control over isotopic enrichment compared to post-synthesis exchange reactions. nih.gov When using hydrogen-deuterium exchange, the reaction conditions, including the choice of catalyst, temperature, reaction time, and the molar excess of the deuterium source (e.g., D₂O), must be optimized to maximize deuterium incorporation while minimizing side reactions. researchgate.net

Analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for determining the isotopic enrichment and structural integrity of the final product. rsc.org HR-MS can be used to determine the isotopic distribution and calculate the percentage of isotopic purity, while NMR confirms the positions of the deuterium labels. rsc.orgresearchgate.net

The following table summarizes key considerations for optimizing the synthesis of this compound:

| Parameter | Objective | Methodologies & Considerations |

| Isotopic Enrichment | Maximize the incorporation of deuterium at the target positions. | - Use of highly enriched deuterated starting materials. - Optimization of H-D exchange conditions (catalyst, temperature, time). - Use of a large molar excess of the deuterium source. |

| Chemical Yield | Maximize the amount of the desired product. | - Optimization of reaction stoichiometry. - Control of reaction temperature and pressure. - Efficient purification methods to minimize product loss. |

| Isotopic Purity | Minimize the presence of undesired isotopologues. | - Precise control over the deuteration reaction. - Use of analytical techniques (HR-MS, NMR) to verify purity. - Purification techniques to separate isotopologues if possible. |

| Structural Integrity | Ensure the final product has the correct chemical structure. | - Use of mild reaction conditions to prevent side reactions. - Spectroscopic analysis (NMR, IR) to confirm the structure. |

Advanced Analytical Spectroscopic Characterization of 1,1,1 Tris Hydroxymethyl Propane D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of isotopically labeled compounds. It provides unparalleled insight into the specific atomic sites of deuteration and the isotopic purity of the material.

Proton (¹H) NMR spectroscopy is employed to identify and quantify any non-deuterated sites within the molecule. In the case of 1,1,1-Tris(hydroxymethyl)propane-d5, the labeling pattern involves the substitution of five hydrogen atoms on the hydroxymethyl groups with deuterium. The IUPAC name for this specific isotopologue is 1,1,3,3-tetradeuterio-2-[deuterio(hydroxy)methyl]-2-ethylpropane-1,3-diol.

The ¹H NMR spectrum is therefore expected to show signals corresponding to the remaining protons. The primary signals will be from the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and any residual protons on the hydroxymethyl carbons. For the non-deuterated compound, the three equivalent -CH₂OH groups show a singlet at approximately 3.51 ppm in D₂O. chemicalbook.com In the d5-labeled compound, the complexity of this region is reduced due to deuteration. The analysis focuses on the integration of these residual signals to assess the degree of deuteration. The absence or significant reduction of signals in the hydroxymethyl region compared to the ethyl group signals confirms high isotopic incorporation.

Interactive Table: Comparative ¹H NMR Chemical Shifts (ppm)

| Protons | 1,1,1-Tris(hydroxymethyl)propane chemicalbook.com | This compound (Expected) |

| -CH₃ (ethyl group) | ~0.86 | ~0.86 |

| -CH₂- (ethyl group) | ~1.31 | ~1.31 |

| -CH₂OH | ~3.51 | Reduced intensity signal for residual C-H |

| -OH | Variable (typically ~1-5 ppm, exchanges in D₂O) | Variable (exchanges in D₂O) |

While ¹H NMR analyzes the absence of protons, Deuterium (²H) NMR spectroscopy provides direct evidence of deuterium incorporation. This technique observes the resonance of the ²H nuclei, offering a definitive confirmation of the deuteration sites. The ²H NMR spectrum of this compound would display signals at chemical shifts corresponding to the deuterated positions on the hydroxymethyl groups. The chemical shifts in ²H NMR are nearly identical to those of protons in the same chemical environment. Therefore, a signal is expected around 3.5 ppm, confirming that deuteration has occurred on the hydroxymethyl carbons. Quantitative ²H NMR can be used to determine the isotopic enrichment at each labeled position.

Interactive Table: Expected ²H NMR Chemical Shifts (ppm)

| Deuterons | This compound (Expected) |

| -CD₂OH | ~3.5 |

| -CDHOH | ~3.5 |

Mass Spectrometry (MS) for Isotopic Purity and Molecular Conformation

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. The substitution of five protons (atomic mass ≈ 1.0078 u) with five deuterons (atomic mass ≈ 2.0141 u) results in a predictable increase in molecular weight. HRMS can distinguish this mass difference with high precision, providing unambiguous confirmation of the compound's identity and deuteration level. A shift in the exact mass from 134.0943 Da for the unlabeled compound to 139.1257 Da for the d5-labeled compound is a clear indicator of successful deuteration. lgcstandards.comnih.gov

Interactive Table: Precise Mass Determination by HRMS

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Exact Mass (Da) |

| 1,1,1-Tris(hydroxymethyl)propane | C₆H₁₄O₃ sigmaaldrich.com | 134.17 sigmaaldrich.com | 134.094294304 nih.gov |

| This compound | C₆H₉D₅O₃ scbt.com | 139.20 scbt.com | 139.1257 lgcstandards.com |

Beyond the precise mass of the most abundant isotopologue, mass spectrometry reveals the distribution of all isotopic species present in the sample. In an ideal sample of this compound, the molecular ion cluster would be centered at an m/z value corresponding to the d5 species. However, due to the nature of chemical synthesis, trace amounts of other isotopologues (d0, d1, d2, d3, d4, d6, etc.) may be present. Analyzing the relative intensities of these peaks allows for the calculation of the isotopic purity and the average degree of deuteration. The confirmation of deuteration is observed by a significant shift in the most abundant molecular ion peak from m/z 134 for the non-deuterated form to m/z 139 for the d5 version.

Vibrational Spectroscopy for Characteristic Deuterium Signatures

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are sensitive to the mass of the atoms involved in a chemical bond. The replacement of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the associated bonds.

In this compound, the most prominent changes are expected in the C-H stretching region. The typical C-H stretching vibrations occur in the 2850-3000 cm⁻¹ range. The corresponding C-D stretching vibrations are found at significantly lower frequencies, typically around 2100-2200 cm⁻¹. The appearance of strong absorption bands in this region provides clear evidence of C-D bond formation.

Additionally, if the hydroxyl protons exchange with deuterium (for instance, if D₂O is used during synthesis or analysis), the characteristic broad O-H stretching band around 3300 cm⁻¹ will be replaced or accompanied by a new, sharper O-D stretching band at approximately 2500 cm⁻¹. The observation of these shifted vibrational bands serves as a complementary method to NMR and MS for confirming deuteration.

Interactive Table: Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Unlabeled Compound (Approx. Frequency) | Deuterated Compound (Approx. Frequency) |

| O-H Stretch | ~3300 | Unchanged unless exchanged |

| C-H Stretch | 2850-3000 | 2850-3000 (ethyl group) |

| O-D Stretch | N/A | ~2500 (if exchanged) |

| C-D Stretch | N/A | ~2100-2200 |

Infrared (IR) Spectroscopy for O-D Stretching Vibrations

Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of this compound, with a particular focus on the identification of the O-D (deuterium-substituted hydroxyl) stretching vibrations. The substitution of hydrogen with deuterium in the hydroxyl groups leads to a significant and predictable shift in the vibrational frequency of the O-H bond.

In the non-deuterated form, 1,1,1-Tris(hydroxymethyl)propane, the O-H stretching vibrations typically appear in the region of 3200-3600 cm⁻¹ in the IR spectrum. This broad absorption is characteristic of hydrogen-bonded hydroxyl groups. However, due to the increased mass of deuterium compared to protium (B1232500), the O-D stretching vibrations in this compound are expected to occur at a lower wavenumber.

Based on established principles of vibrational spectroscopy, the frequency of a diatomic vibrator is inversely proportional to the square root of its reduced mass. The reduced mass of the O-D bond is greater than that of the O-H bond, resulting in a lower vibrational frequency. For this compound, the characteristic O-D stretching absorption is anticipated to be observed in the spectral region of approximately 2400-2500 cm⁻¹. The presence of a band in this region, coupled with the attenuation or absence of the O-H stretching band, serves as a definitive confirmation of successful deuteration.

Table 1: Comparison of Expected IR Stretching Vibrations

| Vibrational Mode | 1,1,1-Tris(hydroxymethyl)propane (O-H) | This compound (O-D) |

|---|

| Stretching Frequency (cm⁻¹) | ~3200-3600 | ~2400-2500 |

This table presents the generally accepted spectral regions for O-H and O-D stretching vibrations and the expected shift upon deuteration.

Raman Spectroscopy Applications

Raman spectroscopy, another form of vibrational spectroscopy, offers complementary information to IR spectroscopy and is a valuable tool for the analysis of this compound. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light, providing insights into molecular vibrations that may be weak or absent in the IR spectrum.

Although specific Raman spectroscopic studies on this compound are not widely available in public literature, the analysis of structurally similar molecules, such as tris(hydroxymethyl)aminomethane (Tris), can provide a strong basis for understanding the potential applications of Raman spectroscopy for this compound. researchgate.net For instance, Raman spectroscopy can be employed to study the vibrational modes of the carbon skeleton and the C-C and C-O stretching vibrations, which are often more prominent in the Raman spectrum than in the IR spectrum.

The deuteration in this compound would also manifest in its Raman spectrum. The O-D stretching vibration, while typically weak in Raman spectra of alcohols, would be expected to appear in the aforementioned region of 2400-2500 cm⁻¹. Furthermore, the C-D stretching vibrations, though not the primary focus of this article, would also show a characteristic shift compared to the C-H stretching vibrations of the non-deuterated analogue.

Table 2: Potentially Probed Vibrational Modes by Raman Spectroscopy

| Molecular Group | Vibrational Mode | Expected Raman Shift Region (cm⁻¹) |

|---|---|---|

| C-C | Stretching | 800-1200 |

| C-O | Stretching | 1000-1200 |

| O-D | Stretching | ~2400-2500 |

| CH₂/CH₃ | Bending/Deformation | 1300-1500 |

This table outlines the general regions where key vibrational modes are expected to appear in the Raman spectrum, providing a basis for the analysis of this compound.

Application of 1,1,1 Tris Hydroxymethyl Propane D5 As a Reference Standard in Quantitative Analysis

Implementation as an Internal Standard in Mass Spectrometry-Based Assays

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. In quantitative MS, an internal standard is often used to correct for variations in sample preparation and instrument response. aptochem.com Deuterated compounds like 1,1,1-Tris(hydroxymethyl)propane-d5 are ideal internal standards because they co-elute with the analyte of interest but can be distinguished by their higher mass. aptochem.comtexilajournal.com

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical method that relies on the addition of a known amount of an isotopically enriched standard, such as this compound, to a sample. ontosight.aiyoutube.com This "spike" has a different isotopic composition from the naturally occurring analyte. ontosight.ai By measuring the ratio of the analyte to the spike using a mass spectrometer, the concentration of the analyte in the original sample can be precisely calculated. ontosight.aiosti.gov This technique is particularly advantageous for analyzing samples with low analyte concentrations. ontosight.ai

The core principle of IDMS is that the measured isotope ratio of the spiked sample is a combination of the isotope ratios of the spike and the sample. osti.gov This method is considered a definitive analytical technique due to its high accuracy and reliability. youtube.com

The use of deuterated internal standards like this compound significantly improves the accuracy and precision of quantitative analyses. texilajournal.comclearsynth.com These standards help to compensate for matrix effects, where other components in a complex sample can interfere with the measurement of the target analyte. clearsynth.com By acting as a calibration reference, deuterated standards reduce measurement errors and ensure the robustness and reliability of the analytical method. clearsynth.com The co-elution of the deuterated standard with the analyte helps to correct for variations in extraction efficiency and ion suppression or enhancement in the mass spectrometer. aptochem.comtexilajournal.com

| Feature | Benefit of Using a Deuterated Internal Standard |

| Accuracy | Corrects for matrix effects and variations in instrument response. clearsynth.com |

| Precision | Minimizes errors from sample preparation and injection variability. aptochem.comtexilajournal.com |

| Reliability | Ensures robust and validated analytical methods. clearsynth.com |

Chromatographic Separation Techniques for Deuterated Polyols

Chromatography is a fundamental separation technique used to separate, identify, and purify components of a mixture. nih.gov For deuterated polyols like this compound, several chromatographic methods are employed in conjunction with mass spectrometry.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is well-suited for separating polar compounds. nih.govbepls.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of water. uva.nl This technique is effective for retaining and separating highly hydrophilic compounds that are not well-retained in reversed-phase liquid chromatography (RP-LC). nih.gov

When coupled with mass spectrometry, HILIC-MS is a powerful tool for the analysis of polar metabolites. mdpi.comnih.gov The use of a high organic content mobile phase in HILIC can lead to enhanced sensitivity in the mass spectrometer. nih.gov HILIC has been successfully used for the separation of various polar compounds, including peptides, amino acids, and saccharides. bepls.comyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used to separate and identify volatile and semi-volatile compounds. nih.govalwsci.com For non-volatile compounds like polyols, a derivatization step is necessary to increase their volatility. alwsci.com This often involves converting the hydroxyl groups into more volatile derivatives, such as acetylated or silylated forms. nih.govresearchgate.net

Once derivatized, the compounds can be separated by GC and detected by MS. nih.gov GC-MS offers high resolution and sensitivity, making it a valuable method for the quantitative analysis of polyols in various matrices, including urine. nih.gov The use of a deuterated internal standard in GC-MS analysis helps to correct for variability in the derivatization process and instrument performance. nih.gov

| Chromatographic Technique | Principle | Application for Deuterated Polyols |

| HILIC-MS | Partitioning of polar analytes between a polar stationary phase and a semi-aqueous mobile phase. bepls.comuva.nl | Separation and quantification of underivatized polar polyols. nih.govmdpi.com |

| GC-MS | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. nih.gov | Analysis of volatile derivatives of polyols for enhanced separation and detection. alwsci.comnih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating components of a mixture. chromatographyonline.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode. chromatographyonline.com While challenging, the separation of deuterated and non-deuterated compounds can be achieved under specific HPLC conditions, highlighting the subtle differences in their physicochemical properties. cchmc.org

The use of HPLC, often coupled with mass spectrometry, is indispensable for the analysis of complex samples. chromatographyonline.com For polyols, HPLC methods using specialized columns, such as those with aminopropyl groups, can be employed for their separation. chromforum.org

Method Validation and Quality Assurance Protocols for Deuterated Standards

The use of this compound and other deuterated internal standards necessitates rigorous method validation and ongoing quality assurance to ensure the integrity of analytical results. nist.govaphl.org Validation protocols are designed to demonstrate that an analytical procedure is suitable for its intended purpose. scispace.com Quality assurance involves a comprehensive set of policies and procedures to ensure that the laboratory's results are consistently reliable.

Method Validation Parameters

Method validation for quantitative assays using deuterated standards typically assesses several key parameters, guided by internationally accepted guidelines. texilajournal.commdpi.com These parameters ensure the method is robust, accurate, and reproducible. clearsynth.com

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. | Coefficient of determination (r²) > 0.99. lcms.cz |

| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples at different concentrations. | Within ±15-20% of the nominal value (±20-25% at the Lower Limit of Quantification). lcms.cz |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated as repeatability (intra-assay precision) and intermediate precision (inter-assay precision). | Coefficient of Variation (CV) or Relative Standard Deviation (RSD) ≤15-20%. lcms.czresearchgate.net |

| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample, including the internal standard and matrix components. | No significant interfering peaks at the retention time of the analyte and internal standard. texilajournal.com |

| Matrix Effect | The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample matrix. | The ratio of analyte response in the presence and absence of matrix should be consistent and close to 1. myadlm.org |

| Extraction Recovery | The efficiency of the extraction procedure for the analyte from the sample matrix. | Should be consistent and reproducible across the concentration range. scispace.com |

| Stability | The chemical stability of the analyte in the sample matrix under specific conditions for specific time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration should remain within a specified percentage (e.g., ±15%) of the initial concentration. scispace.com |

This interactive table summarizes key parameters for method validation when using deuterated internal standards. Acceptance criteria can vary based on the specific application and regulatory requirements.

Quality Assurance Protocols

Ongoing quality assurance is critical for maintaining the performance of a validated method. Key QA practices include the routine analysis of quality control (QC) samples and the careful monitoring of internal standard performance. aphl.org

Quality Control Samples: QC samples are prepared at multiple concentration levels (e.g., low, medium, and high) and are analyzed with every batch of study samples. lcms.cz The results of the QC samples are plotted on control charts to monitor the method's performance over time. Any deviation from established limits requires investigation and corrective action. aphl.org

Internal Standard Monitoring: The response of the internal standard (e.g., the peak area of this compound) should be monitored for every sample in a run. Significant variation in the internal standard response can indicate problems with sample extraction, instrument performance, or matrix effects that are not being adequately compensated for. myadlm.org For example, a study on plasma metanephrines using a deuterated internal standard identified differential matrix effects that were not initially apparent, highlighting the importance of this monitoring. myadlm.org

System Suitability: Before running a batch of samples, a system suitability test is often performed to ensure the analytical system (e.g., the LC-MS/MS) is performing correctly. This may involve injecting a standard solution to check for adequate signal intensity, peak shape, and retention time.

Proficiency Testing: Participation in external quality assurance or proficiency testing schemes allows a laboratory to compare its results with those of other labs, providing an external measure of analytical accuracy. researchgate.net

The combination of thorough method validation and stringent quality assurance protocols ensures that when this compound is used as an internal standard, the resulting quantitative data is both reliable and scientifically sound. texilajournal.com

Mechanistic Research and Elucidation of Reaction Pathways Using 1,1,1 Tris Hydroxymethyl Propane D5

Investigation of Kinetic Isotope Effects (KIE) in Chemical Transformations

The substitution of hydrogen with deuterium (B1214612) in 1,1,1-Tris(hydroxymethyl)propane-d5 can lead to a measurable change in the rate of a chemical reaction, an observation known as the kinetic isotope effect (KIE). This effect arises primarily from the difference in mass between hydrogen and deuterium, which affects the vibrational frequencies of chemical bonds. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, and the O-D bond is similarly affected compared to the O-H bond. Consequently, reactions that involve the breaking of these bonds in the rate-determining step will proceed more slowly with the deuterated compound. The magnitude of the KIE provides valuable information about the transition state of the reaction.

Probing Rate-Determining Steps and Transition State Structures

The measurement of KIE is a fundamental technique for identifying the rate-determining step of a multi-step reaction. osti.gov A significant primary KIE is typically observed when the bond to the isotopically substituted atom is broken or formed in the slowest step of the reaction. The deuterium atoms in this compound, particularly those in the hydroxymethyl (-CH₂OH) groups, can influence reaction kinetics and mechanisms. This makes the compound a valuable tool for gaining insights into reaction pathways and intermediates.

By comparing the reaction rate of a process using 1,1,1-Tris(hydroxymethyl)propane with that of its d5-labeled counterpart, researchers can determine if the cleavage of an O-H (or C-H) bond is kinetically significant. If a substantial KIE is detected, it suggests that this bond-breaking event is part of the rate-determining step. Furthermore, the magnitude of the KIE can offer clues about the geometry of the transition state. A higher KIE value often indicates a more symmetric transition state where the hydrogen/deuterium atom is equally bonded to the donor and acceptor atoms.

Impact of Deuterium on Reaction Rates and Stereoselectivity

The substitution of protium (B1232500) with deuterium in this compound slows down reaction rates in processes where an O-H bond is broken in the rate-determining step. This phenomenon is a direct consequence of the kinetic isotope effect. The heavier deuterium atom leads to a lower zero-point energy for the O-D bond compared to the O-H bond, requiring more energy to break the bond and thus slowing the reaction rate.

The influence of deuterium substitution extends beyond just reaction rates; it can also affect the stereoselectivity of a reaction. While specific studies on the impact of this compound on stereoselectivity are not prevalent in the searched literature, the general principle holds that if the isotopic substitution alters the energetics or geometry of a diastereomeric transition state, it can influence the product's stereochemical outcome.

Tracing Molecular Fate and Intermediate Formation in Organic Reactions

The deuterium atoms in this compound act as stable isotopic labels, allowing researchers to track the molecule or its fragments through a chemical or biological pathway. Because the deuterium label does not alter the chemical properties of the molecule in a significant way (apart from the KIE), it is an effective tracer.

In metabolic studies, for instance, this compound can be introduced into a biological system. By using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, scientists can follow the incorporation of the deuterium-labeled fragments into various metabolites. This provides direct evidence of the metabolic pathways involved and can help in understanding processes like drug metabolism. The presence and position of the deuterium atoms in the products can reveal how the parent molecule was transformed and which bonds were broken and formed. This makes this compound a valuable tool for identifying reaction intermediates and elucidating complex biochemical reaction networks.

Case Studies in Complex Reaction Mechanism Delineation

The practical application of this compound is evident in several areas of chemical research, where it has been instrumental in clarifying reaction mechanisms.

One notable example is in the study of C-F bond activation. In the amination of aryl fluorides, where 1,1,1-Tris(hydroxymethyl)propane acts as a hydrogen-bond-donating agent, the use of its deuterated analog, THMP-d5, revealed that the O-D groups exhibit weaker hydrogen bonding. This resulted in a decrease in catalytic efficiency of approximately 20% compared to the non-deuterated compound, indicating that hydrogen bonding plays a crucial role in the reaction mechanism.

Another area where this compound has provided significant insight is in polymer chemistry, specifically in the study of vitrimers. Vitrimers are a class of polymers that can change their topology through associative exchange reactions. In these materials, the transesterification kinetics are fundamental to their properties. When THMP-d5 was used as a cross-linker instead of its non-deuterated counterpart, the transesterification kinetics were observed to be slower. This led to a prolongation of stress relaxation times by 30-50%, demonstrating the direct impact of the kinetic isotope effect on the material's macroscopic properties.

These case studies highlight the utility of this compound in providing clear, quantitative data that helps to delineate complex reaction mechanisms in both molecular and materials chemistry.

Interactive Data Table: Effect of Deuteration on Reaction Parameters

| Case Study Application | Parameter Measured | Effect of Deuteration (THMP-d5 vs. TMP) | Reference |

| C-F Bond Activation (Amination of aryl fluorides) | Catalytic Efficiency | ~20% reduction | |

| Polymer Cross-Linking (Vitrimers) | Stress Relaxation Time | 30-50% increase |

Applications of 1,1,1 Tris Hydroxymethyl Propane D5 in Polymer Science and Materials Research

Functionality as a Chemical Building Block in Polymer Synthesis

1,1,1-Tris(hydroxymethyl)propane-d5 functions as a trifunctional building block, or monomer, in the synthesis of a variety of polymers. Its structure, featuring three primary hydroxyl (-OH) groups attached to a central quaternary carbon, allows for the creation of branched and cross-linked polymer architectures. cymitquimica.comwikipedia.org The non-deuterated analogue, TMP, is widely used for this purpose in industrial applications, including the production of alkyd resins, polyurethanes, and polyesters. cymitquimica.com

The incorporation of THMP-d5 into a polymer backbone allows researchers to utilize techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering to gain deeper insights into polymer structure, dynamics, and morphology. For instance, the deuterium (B1214612) labeling in THMP-d5 enhances the spectral resolution in NMR, facilitating more precise structural analysis of the resulting polymers.

Table 1: Comparison of this compound and its non-deuterated counterpart

| Property | This compound | 1,1,1-Tris(hydroxymethyl)propane |

|---|---|---|

| CAS Number | 103782-76-9 scbt.com | 77-99-6 sigmaaldrich.com |

| Molecular Formula | C₆H₉D₅O₃ scbt.com | C₆H₁₄O₃ sigmaaldrich.com |

| Molecular Weight | 139.2 g/mol scbt.com | 134.17 g/mol sigmaaldrich.com |

| Key Feature | Stable isotope labeling for analytical studies | Widely used trifunctional monomer cymitquimica.com |

| Primary Use in Polymers | As a building block for detailed structural analysis | Synthesis of alkyd resins, polyurethanes, polyesters cymitquimica.com |

Utilization in the Preparation of Advanced Polymeric Materials

The unique trifunctional nature of this compound makes it a key component in the synthesis of specialized and advanced polymeric materials.

Crosslinking is a process that links polymer chains together, forming a three-dimensional network that enhances the material's mechanical, thermal, and chemical resistance. wur.nl Due to its three reactive hydroxyl groups, 1,1,1-Tris(hydroxymethyl)propane and its deuterated form can act as effective crosslinking agents. When incorporated into a polymer system, such as polyurethane or polyester (B1180765) resins, the hydroxyl groups react with other functional groups (e.g., isocyanates or carboxylic acids) on different polymer chains, creating covalent bonds that form the network structure.

The use of the deuterated version, THMP-d5, is particularly advantageous for studying the crosslinking process and the properties of the final network. Research has shown that deuterium labeling can improve the thermal stability of polyurethane networks compared to those made with non-deuterated TMP. This is attributed to the lower zero-point energy of the carbon-deuterium bond compared to the carbon-hydrogen bond, which reduces the rate of bond cleavage at elevated temperatures.

In the field of controlled polymerization, which allows for the synthesis of polymers with precise molecular weights and complex architectures, multifunctional initiators are essential. sigmaaldrich.com By chemically modifying its three hydroxyl groups, this compound can be converted into a trifunctional initiator for techniques like Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com

For example, the hydroxyl groups can be reacted with a compound like 2-bromoisobutyryl bromide to create a molecule with three initiating sites. sigmaaldrich.com When this initiator is used in an ATRP reaction, polymer chains grow from each of the three sites, resulting in a well-defined, three-arm star polymer. sigmaaldrich.com The deuterated core of the resulting star polymer serves as a spectroscopic label, enabling detailed studies of the polymer's structure and behavior in solution or in the solid state.

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a globular shape, low viscosity, and a high number of terminal functional groups. rsc.orgnih.gov They are typically synthesized in a one-pot reaction from an ABₓ-type monomer, or by using a Bₓ core molecule with an AB₂ monomer. rsc.orgyildiz.edu.tr

1,1,1-Tris(hydroxymethyl)propane, with its three reactive hydroxyl groups, is an ideal B₃ core molecule for creating hyperbranched structures. yildiz.edu.tr In one synthetic approach, it is polycondensed with an AB₂ monomer, such as 2,2-bis(hydroxymethyl)butyric acid, in the presence of an acid catalyst. yildiz.edu.tr This results in highly branched aliphatic polyesters. yildiz.edu.tr The use of THMP-d5 as the core molecule offers significant advantages for characterization. Specifically, the deuterium labeling enhances NMR spectral resolution, which is critical for determining the degree of branching (DB)—a key parameter that influences the physical and chemical properties of the polymer. yildiz.edu.tr

Table 2: Research Findings on Hyperbranched Polyesters using a TMP Core

| Research Parameter | Finding | Reference |

|---|---|---|

| Core Molecule | 1,1,1-Tris(hydroxymethyl)propane (TMP) | yildiz.edu.tr |

| Monomer Type | 2,2-bis(hydroxymethyl)butyric acid (AB₂) | yildiz.edu.tr |

| Synthesis Method | Pseudo-one-step acid-catalyzed polycondensation | yildiz.edu.tr |

| Degree of Branching (DB) | Calculated from ¹H NMR to be between 0.87 and 0.92 | yildiz.edu.tr |

| Thermal Stability | TGA measurements showed good thermal stability | yildiz.edu.tr |

| Glass Transition Temp. (Tg) | Found to be between 66.2 °C and 69.1 °C by DSC analysis | yildiz.edu.tr |

Development of Metal-Organic Frameworks and Coordination Polymers with Deuterated Ligands

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). wikipedia.orgnih.gov These materials have garnered immense interest for applications in gas storage, separation, and catalysis due to their high porosity and tunable structures. researchgate.net

The properties of a MOF can be precisely controlled by modifying the metal node or the organic ligand. acs.orgnsf.gov The use of deuterated ligands is a powerful strategy for characterizing the structure and dynamics within these frameworks. researchgate.net Deuterium is particularly useful in techniques like solid-state deuterium NMR (²H NMR) and inelastic neutron scattering, which can provide detailed information about the orientation and motion of the organic linkers within the MOF structure. acs.org

While this compound is not a typical ligand for MOF synthesis in its native form, its poly-alcohol functionality allows for its chemical conversion into a deuterated ligand. For instance, the hydroxyl groups could be oxidized to carboxylic acids or functionalized in other ways to create a tridentate, deuterated linker. Incorporating such a ligand into a MOF or coordination polymer would enable advanced characterization studies to probe host-guest interactions, framework flexibility, and the dynamics of the organic components, ultimately leading to the rational design of new materials with tailored properties. researchgate.net

Biological and Biochemical Research Applications of 1,1,1 Tris Hydroxymethyl Propane D5

Tracing Biochemical Pathways and Metabolic Flux Analysis

The core application of 1,1,1-Tris(hydroxymethyl)propane-d5 in biological research is its use as a tracer in metabolic studies. By introducing this labeled compound into a biological system, researchers can follow its course through various biochemical pathways. The deuterium (B1214612) atoms act as a "tag" that can be detected using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.org This allows for the detailed mapping of metabolic networks and the quantification of the flow of metabolites through these pathways, a process known as metabolic flux analysis. nih.govnih.gov

The kinetic isotope effect, where the C-D bond is stronger and thus slower to break than a C-H bond, is a key principle exploited in these studies. This effect can help to elucidate reaction mechanisms and identify rate-limiting steps within a metabolic sequence. researchgate.net For instance, if a reaction involving the cleavage of a bond to one of the deuterated hydroxymethyl groups is slowed, it provides evidence for the specific involvement of that group in the enzymatic reaction.

Research Methodologies in Drug Metabolism and Pharmacokinetics (DMPK)

The field of drug metabolism and pharmacokinetics (DMPK) heavily relies on the use of stable isotope-labeled compounds to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. acs.orgnih.gov this compound, while not a drug itself, serves as a model compound and a building block for synthesizing deuterated drug candidates.

Investigating Metabolic Stability and Enzyme Substrate Interactions

A significant challenge in drug development is ensuring a new drug has sufficient metabolic stability to remain in the body long enough to exert its therapeutic effect. Deuteration of a drug molecule at a site of metabolic attack can significantly enhance its metabolic stability. juniperpublishers.com This is due to the kinetic isotope effect, which can slow down the rate of metabolism by enzymes, particularly the cytochrome P450 (CYP) family. researchgate.netjuniperpublishers.com

By incorporating deuterium into a molecule, researchers can probe the interactions between a drug substrate and the active site of a metabolizing enzyme. juniperpublishers.com The change in the rate of metabolism upon deuteration provides valuable information about the mechanism of the enzymatic reaction. researchgate.net

Elucidation of In Vitro and In Vivo Biotransformation Mechanisms

Understanding how a drug is transformed into its metabolites is crucial for assessing its safety and efficacy. Stable isotope labeling is a powerful tool for elucidating these biotransformation pathways both in laboratory settings (in vitro) and in living organisms (in vivo). juniperpublishers.com

When a deuterated compound is administered, its metabolites will retain the deuterium label. This allows for their unambiguous identification in complex biological matrices using mass spectrometry. By comparing the mass spectra of the metabolites with that of the parent drug, researchers can pinpoint the sites of metabolic modification. scispace.com This technique, often referred to as "metabolic shunting," can also reveal alternative metabolic pathways that may become more prominent when the primary pathway is slowed by deuteration. juniperpublishers.com

Contributions to Quantitative Proteomics and Metabolomics Studies

The "omics" fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, respectively, have been revolutionized by the use of stable isotope labeling. scispace.comnih.gov

Stable Isotope Labeling for Accurate Protein and Metabolite Quantification

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique in quantitative proteomics where cells are grown in media containing "heavy" or "light" amino acids. scispace.com While not directly used in SILAC, the principle of using stable isotopes for quantification is central. In metabolomics, a similar strategy is employed where a known amount of a stable isotope-labeled internal standard, such as a deuterated version of the metabolite of interest, is added to a sample. scispace.com

This allows for the accurate quantification of the endogenous, or "light," metabolite by comparing its mass spectrometry signal to that of the "heavy" internal standard. scispace.com This method corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible results. This compound can be used to synthesize such labeled internal standards for specific metabolites.

Platform Performance Assessment in Mass Spectrometry-Based Omics

Mass spectrometry platforms are the workhorses of proteomics and metabolomics research. nih.gov To ensure the quality and reliability of the data generated, it is essential to regularly assess the performance of these instruments. Stable isotope-labeled compounds can be used as standards to evaluate key performance characteristics such as sensitivity, mass accuracy, and reproducibility.

The use of a 1:1 mixture of an unlabeled compound and its stable isotope-labeled analog can generate characteristic isotopic doublets in the mass spectrum. scispace.com The consistent and predictable nature of these doublets provides a means to monitor and validate the performance of the mass spectrometer over time. scispace.com

| Research Application | Key Contribution of this compound | Relevant Techniques |

| Metabolic Flux Analysis | Acts as a tracer to follow biochemical pathways. | Mass Spectrometry, NMR Spectroscopy acs.org |

| Drug Metabolism (DMPK) | Model compound for studying metabolic stability and biotransformation. juniperpublishers.com | In vitro and in vivo metabolism assays juniperpublishers.com |

| Quantitative Proteomics | Synthesis of stable isotope-labeled internal standards. scispace.com | Mass Spectrometry, SILAC scispace.com |

| Quantitative Metabolomics | Synthesis of stable isotope-labeled internal standards for accurate quantification. scispace.com | Mass Spectrometry |

| MS Platform Assessment | Used as a standard to evaluate instrument performance. scispace.com | Mass Spectrometry |

Role in Protein Crystallization and Structural Biology Research

The precise three-dimensional structure of a protein is fundamental to understanding its function, mechanism of action, and potential for therapeutic intervention. X-ray crystallography remains a primary technique for elucidating these structures at atomic resolution. However, a significant challenge in this field is the production of high-quality, well-ordered crystals that can withstand the rigors of data collection, including exposure to high-intensity X-ray beams. In this context, specific chemical compounds are employed to facilitate crystallization and protect the crystals from damage.

Application as a Cryoprotectant in X-ray Diffraction Studies

A critical step in modern X-ray crystallography is the flash-cooling of protein crystals to cryogenic temperatures, typically around 100 Kelvin (-173°C). This process minimizes radiation damage from the X-ray beam, thereby allowing for the collection of higher quality and more complete diffraction datasets. However, the aqueous environment of protein crystals can form crystalline ice upon freezing, which severely damages the crystal lattice and obstructs the desired diffraction pattern. To prevent this, cryoprotectants are introduced to the crystal's mother liquor.

1,1,1-Tris(hydroxymethyl)propane, the non-deuterated counterpart of this compound, is recognized as an effective cryoprotectant. nih.gov It belongs to a class of small polyols that can vitrify samples upon flash-cooling, a process where the liquid solidifies into a glass-like state without the formation of damaging ice crystals. nih.gov Concentrations as low as 20-25% (w/v) of these polyols are often sufficient for cryoprotection. nih.gov

The use of the deuterated form, this compound, is particularly relevant in neutron crystallography. In this technique, replacing hydrogen atoms with deuterium significantly reduces incoherent scattering, which is a major source of background noise. cam.ac.uk To maintain the integrity of the experiment, it is often necessary to use a fully deuterated environment, which includes the solvent (D₂O) and any additives, such as cryoprotectants. cam.ac.uk Therefore, this compound serves as a crucial component to ensure a low-noise, high-quality dataset in neutron diffraction studies by matching the deuteration of the crystallization solution. cam.ac.uk While the glycerol (B35011) in cryoprotectant solutions is not always deuterated, doing so can prevent degradation that may occur from H/D exchange when soaking the deuterated crystals. cam.ac.uk

Table 1: Properties of this compound and its non-deuterated analogue

| Property | This compound | 1,1,1-Tris(hydroxymethyl)propane |

| CAS Number | 103782-76-9 | 77-99-6 |

| Molecular Formula | C₆H₉D₅O₃ | C₆H₁₄O₃ |

| Molecular Weight | 139.20 g/mol | 134.17 g/mol |

| Primary Application in Crystallography | Cryoprotectant (especially in neutron crystallography), Crystallization Additive | Cryoprotectant, Crystallization Additive |

Use as an Additive in Protein Crystallization Screens

The process of identifying the ideal conditions for protein crystallization can be lengthy and resource-intensive. To streamline this, researchers utilize commercially available or in-house developed crystallization screens. These screens consist of a grid of pre-formulated chemical conditions designed to explore a wide range of "crystallization space."

1,1,1-Tris(hydroxymethyl)propane is a key component of the innovative MORPHEUS II protein crystallization screen. nih.gov This screen is designed to yield crystals when traditional screens may not, and it uniquely integrates mixes of additives, including potential ligands, heavy atoms for phasing, and cryoprotectants. nih.gov The inclusion of polyols like 1,1,1-Tris(hydroxymethyl)propane directly in the precipitant mixes ensures that any resulting crystals are already in a cryoprotected environment, simplifying the subsequent handling and data collection steps. nih.gov

In the MORPHEUS II screen, 1,1,1-Tris(hydroxymethyl)propane is included in a precipitant mix with PEG 20K and the non-detergent sulfobetaine (B10348) NDSB 195. nih.gov This combination provides a unique chemical environment that can promote crystal nucleation and growth. While the commercially available MORPHEUS II screen uses the non-deuterated form, the principles of its application extend to the use of this compound in specialized crystallization experiments, particularly those aimed at producing deuterated crystals for neutron diffraction studies. The rationale remains the same: to provide an environment conducive to crystallization while simultaneously ensuring cryoprotection.

Table 2: Composition of a Precipitant Mix in the MORPHEUS II Screen Containing 1,1,1-Tris(hydroxymethyl)propane

| Component | Concentration | Role |

| PEG 20K | 10% w/v | Precipitant |

| 1,1,1-Tris(hydroxymethyl)propane | 50% w/v | Cryoprotectant/Additive |

| NDSB 195 | 2% w/v | Additive (Non-detergent sulfobetaine) |

| Data sourced from the supporting information for the MORPHEUS II protein crystallization screen. nih.gov |

Future Research Directions and Emerging Opportunities for 1,1,1 Tris Hydroxymethyl Propane D5

Innovations in Cost-Effective and Scalable Deuteration Technologies

The growing demand for deuterated compounds in fields ranging from pharmaceuticals to materials science has spurred significant research into developing more efficient, cost-effective, and scalable deuteration methods. nih.govnih.gov Historically, the high cost of deuterium (B1214612) sources and complex multi-step syntheses have limited the widespread use of deuterated molecules. doi.org However, recent advancements are addressing these challenges, making compounds like 1,1,1-Tris(hydroxymethyl)propane-d5 more accessible for large-scale applications. nih.gov

One of the most promising areas of innovation is the development of novel catalytic systems. For instance, nanostructured iron catalysts, prepared by combining abundant iron salts with cellulose, have demonstrated high efficiency in the selective deuteration of various organic molecules using inexpensive deuterium oxide (D₂O). nih.govresearchgate.net This method is not only cost-effective but has also been proven to be scalable, with successful syntheses of deuterated products on a kilogram scale. nih.gov Another approach involves the use of ionic liquids as catalysts for hydrogen/deuterium (H/D) exchange, which can simplify reaction conditions and improve yields. doi.org

Biocatalysis is also emerging as a powerful tool for deuteration. researchgate.net Enzymes offer high selectivity, often allowing for the precise installation of deuterium at specific molecular sites under mild conditions. researchgate.net This is particularly advantageous for complex molecules where traditional chemical methods may lack the required specificity. researchgate.net Research is ongoing to expand the substrate scope of these enzymatic reactions and to immobilize enzymes for easier recovery and reuse, further enhancing their economic viability. researchgate.net

| Technology | Deuterium Source | Key Advantages | Challenges/Limitations | Relevant Research Findings |

|---|---|---|---|---|

| Nanostructured Iron Catalysis | Deuterium Oxide (D₂O) | Cost-effective (uses abundant iron), scalable, air- and water-stable catalyst. nih.govresearchgate.net | May require hydrogen pressure; catalyst preparation and optimization. nih.gov | Successfully used for kilogram-scale synthesis of deuterated (hetero)arenes. nih.gov |

| Ionic Liquid Catalysis | Deuterium Oxide (D₂O) | Efficient H/D exchange, can lead to high yields, simplified reaction work-up. doi.org | Cost and recyclability of the ionic liquid; optimization of reaction time for maximum conversion. doi.org | Achieved a 94% yield for a deuterated molecule, with reaction times influencing the degree of deuteration. doi.org |

| Biocatalysis (Enzymes) | Deuterium Oxide (D₂O) | High regio- and stereoselectivity, mild reaction conditions. researchgate.net | Limited substrate scope for some enzymes, potential for moderate deuterium incorporation. researchgate.net | Enables challenging transformations like enantioselective installation of deuterium. researchgate.net |

These advancements collectively aim to lower the economic barrier for producing deuterated compounds, which is critical for expanding the research and application of molecules like this compound.

Development of Novel Analytical Platforms for Deuterated Polyol Research

The synthesis and application of deuterated polyols such as this compound necessitate robust analytical methods to confirm isotopic incorporation and characterize the final product. While standard techniques are employed, ongoing developments are enhancing the precision, speed, and depth of analysis for these specialized compounds.

Key analytical techniques for verifying deuteration include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is a cornerstone technique. ¹H NMR is used to check for the absence of specific proton signals, while ²H NMR directly quantifies the level of deuterium incorporation. For polyols, changes in the signals of the hydroxyl groups are particularly indicative.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for confirming the change in molecular weight due to deuterium incorporation. The isotopic distribution pattern in the mass spectrum provides definitive evidence of successful deuteration.

Infrared (IR) Spectroscopy : This method is effective for identifying the replacement of O-H bonds with O-D bonds, as they absorb at different frequencies (~3300 cm⁻¹ for O-H vs. ~2500 cm⁻¹ for O-D).

Beyond confirmation of deuteration, novel analytical platforms are being developed to assess the quality and properties of new polyols. Potentiometric titration methods, for example, are being refined to determine key parameters like hydroxyl number and water content in novel bio-polyols. escholarship.org The development of new titration methods, including solvent substitutions, has been shown to yield highly accurate and reproducible results for the characterization of these complex alcohols. escholarship.org

| Analytical Technique | Purpose in Deuterated Polyol Analysis | Typical Observation for this compound |

|---|---|---|

| NMR Spectroscopy | Quantifies deuterium incorporation and confirms structural integrity. doi.org | Absence of specific proton signals in ¹H NMR; characteristic peaks in ²H NMR. |

| Mass Spectrometry (MS) | Confirms molecular weight change and isotopic distribution. | Molecular ion peak shifts from m/z 134 (non-deuterated) to m/z 139 (deuterated). |

| Infrared (IR) Spectroscopy | Identifies the exchange of hydrogen for deuterium in functional groups. | Appearance of O-D stretching vibrations (~2500 cm⁻¹) and disappearance of O-H peaks (~3300 cm⁻¹). |

| Potentiometric Titration | Determines quality parameters of novel polyols (e.g., hydroxyl number). escholarship.org | Provides data on the concentration of hydroxyl functional groups. |

The integration of these analytical methods provides a comprehensive characterization of deuterated polyols, ensuring their quality for advanced research and application. Future developments may involve coupling chromatographic techniques with mass spectrometry (e.g., GC-MS) for enhanced separation and identification in complex mixtures. nih.gov

Expansion into New Interdisciplinary Scientific Applications

The unique properties of deuterated compounds, primarily the kinetic isotope effect, are paving the way for their use in a growing number of scientific disciplines. This compound, as a deuterated building block, is positioned to play a role in several of these emerging areas.

Pharmaceuticals and Drug Development: A major application of deuteration is to enhance the metabolic stability of drugs. ucsb.edunih.gov By replacing hydrogen with deuterium at sites of metabolic activity, the rate of drug breakdown can be slowed, potentially leading to improved pharmacokinetic profiles, reduced side effects, and lower required dosages. doi.orgnih.gov The approval of deuterated drugs like deutetrabenazine has validated this approach, stimulating further research. doi.orgucsb.edu Polyols like 1,1,1-Tris(hydroxymethyl)propane are used in the synthesis of various polymers and esters, and its deuterated version could be used to create novel, more stable drug delivery systems or excipients.

Materials Science: In materials science, deuterated compounds are used to create materials with enhanced properties. For example, deuterium can improve the lifecycle of semiconductors and extend the life of fiber-optic cables by reducing the rate of chemical reactions that lead to degradation. isowater.com 1,1,1-Tris(hydroxymethyl)propane is a precursor to polyurethanes, resins, and coatings. sigmaaldrich.com Using this compound in the synthesis of these materials could lead to polymers with increased thermal stability or altered degradation profiles, opening up new applications in advanced manufacturing and electronics.

Metabolic and Mechanistic Studies: Isotopically labeled compounds are invaluable tools for tracing biochemical pathways and elucidating reaction mechanisms. doi.orgucsb.edu this compound can be used as a stable isotope tracer in metabolic studies to follow the fate of polyol-containing molecules in biological systems. In chemistry, it can help clarify complex reaction mechanisms by revealing the role of specific hydrogen atoms in a reaction sequence. ucsb.edu For example, studies on the percutaneous absorption of chemicals have utilized deuterated compounds to reliably trace their penetration through the skin. nih.gov

The expansion of these applications is dependent on the continued development of cost-effective synthesis and sophisticated analytical techniques, creating a synergistic feedback loop where new applications drive technological innovation, and vice-versa.

Q & A

Basic Questions

Q. What are the primary applications of 1,1,1-Tris(hydroxymethyl)propane-d5 in organic synthesis and material science?

- Methodological Answer : This deuterated triol is widely used as a hydrogen-bond-donating agent in catalytic systems, particularly for activating inert bonds like C-F in benzylic fluorides under highly concentrated conditions . In material science, it serves as a cross-linker in polyesters (e.g., poly(butylene terephthalate) vitrimers), where its three primary hydroxyl groups influence transesterification kinetics and viscoelastic properties. Researchers should optimize reaction conditions (e.g., catalyst loading, temperature) to tailor network dynamics .

Q. How is this compound synthesized, and what purity considerations are critical?

- Methodological Answer : While direct synthesis protocols for the deuterated form are not explicitly detailed in the evidence, analogous deuterated compounds (e.g., 1,3-Dichloro-2-(methoxymethoxy)propane-d5) require controlled deuteration via isotopic exchange or deuterated starting materials. Key steps include rigorous purification (e.g., recrystallization, chromatography) and validation using NMR or mass spectrometry to confirm deuteration levels (>98% purity is typical for research-grade material) .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and H NMR to confirm deuteration efficiency and structural integrity.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification.

- FT-IR : To assess hydroxyl group activity and hydrogen-bonding interactions, as demonstrated in C-F bond activation studies .

Advanced Research Questions

Q. How does deuteration impact the hydrogen-bond-donating capacity of this compound compared to its protonated counterpart?

- Methodological Answer : Deuteration alters hydrogen-bond strength due to isotopic effects, which can be quantified using kinetic isotopic effect (KIE) studies. For example, in C-F bond activation, replacing protons with deuterons may slow reaction rates by modifying transition-state energetics. Researchers should perform parallel experiments with both forms under identical conditions, monitoring reaction progress via F NMR or GC-MS to compare catalytic efficiencies .

Q. In cross-linking reactions, how do the kinetic properties of the deuterated triol differ from non-deuterated analogs?

- Methodological Answer : Deuteration can reduce the mobility of hydroxyl groups, affecting cross-linking kinetics. In poly(butylene terephthalate) vitrimers, small-molecule kinetic models (e.g., stress relaxation assays) reveal slower network rearrangement with this compound compared to glycerol. Researchers should employ rheometry or dynamic mechanical analysis (DMA) to measure relaxation times and correlate them with deuteration effects .

Q. What strategies can resolve contradictions in data when this compound exhibits unexpected reactivity in deuterated solvents?

- Methodological Answer : Solvent isotopic effects (e.g., D₂O vs. H₂O) may mask or amplify deuteration impacts. To isolate compound-specific effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.